ethyl 4-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectral Investigations
Ethyl 4-methyl-1H-pyrazole-5-carboxylate is used in the structural and spectral investigation of pyrazole derivatives. Studies involve experimental and theoretical analysis, including spectroscopy and X-ray diffraction, to understand the molecular structure and properties (Viveka et al., 2016).
Synthesis of Novel Compounds
This chemical is a precursor in synthesizing a range of novel compounds. For example, it's used in creating ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, showcasing high regioselectivity in alkylation and acylation reactions (Wen et al., 2005).
Crystal and Molecular Structure Studies
This compound is significant in crystallography for understanding molecular structures. Studies include single crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice (Viveka et al., 2016).
Antimicrobial and Pharmacological Research
This compound is explored for its potential in antimicrobial and pharmacological applications. For instance, derivatives of this compound have been studied for their analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Synthesis of Condensed Pyrazoles
It serves as a precursor in the synthesis of various condensed pyrazoles, playing a key role in forming complex organic structures, important in organic chemistry and material sciences (Arbačiauskienė et al., 2011).
Ultrasound Irradiation in Synthesis
This compound is used in innovative synthetic processes like ultrasound irradiation, enhancing the efficiency and regioselectivity of chemical reactions (Machado et al., 2011).
Green Chemistry Approaches
This compound is instrumental in developing green chemistry approaches, aiming for more sustainable and environmentally friendly chemical processes (Wen et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds that have been found to exhibit diverse biological activities Pyrazole derivatives have been reported to show significant antibacterial properties against various bacterial strains such asStaphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to their biological effects . The presence of different substituents on the pyrazole ring can modify the biological properties of such molecules .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These activities suggest that these compounds may affect multiple biochemical pathways.
Result of Action
Pyrazole derivatives have been reported to exhibit significant antibacterial activity , suggesting that they may exert their effects at the molecular and cellular levels.
Action Environment
It is known that environmental factors can influence the action of many compounds .
Properties
IUPAC Name |
ethyl 4-methyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGZMYYGTXSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.